

A Spectroscopic Showdown: Differentiating 4-Bromo-3-methylisothiazole and its Isomers

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Compound of Interest

Compound Name: **4-Bromo-3-methylisothiazole**

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of **4-bromo-3-methylisothiazole** and its key isomer, 5-bromo-3-methylisothiazole. This guide provides a detailed analysis of their distinguishing spectroscopic features, supported by experimental data, to aid in their unambiguous identification.

In the intricate landscape of pharmaceutical and materials science research, the precise identification of isomeric compounds is paramount. The positional isomerism in substituted heterocyclic compounds like brominated methylisothiazoles can lead to significant differences in their chemical reactivity, biological activity, and physical properties. This guide presents a side-by-side spectroscopic comparison of **4-bromo-3-methylisothiazole** and 5-bromo-3-methylisothiazole, offering a valuable resource for their characterization. While a third isomer, 3-bromo-4-methylisothiazole, is structurally possible, a comprehensive search of available scientific databases did not yield its experimental spectroscopic data.

Isomeric Landscape and Analytical Approach

The differentiation of **4-bromo-3-methylisothiazole**, 5-bromo-3-methylisothiazole, and the theoretically-possible 3-bromo-4-methylisothiazole relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique fingerprints that allow for the elucidation of their distinct molecular structures.

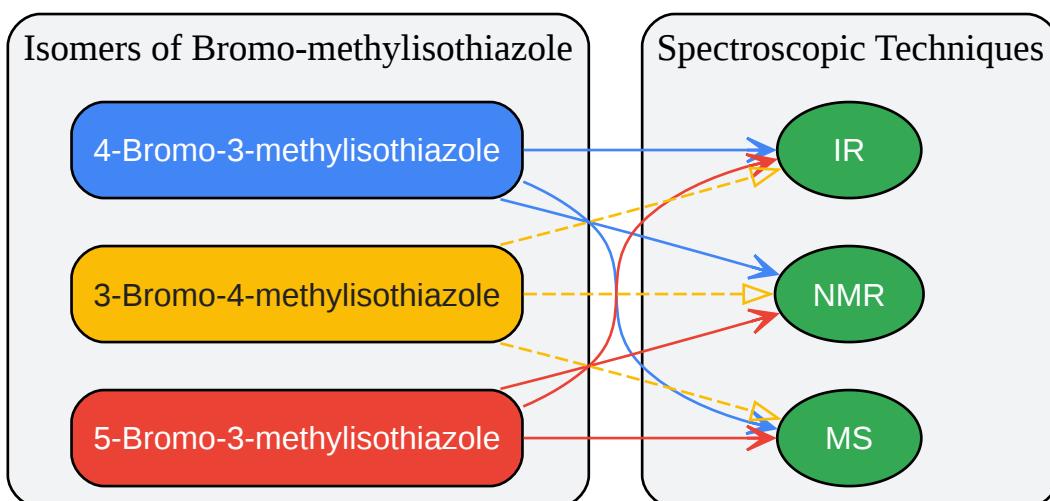
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Figure 1. Isomeric relationship of bromo-methylisothiazoles and the spectroscopic techniques used for their characterization. Solid lines indicate available data, while dashed lines represent the absence of located experimental data for 3-bromo-4-methylisothiazole.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-bromo-3-methylisothiazole** and **5-bromo-3-methylisothiazole**, highlighting the differences in their spectral signatures.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

| Isomer | ^1H NMR (δ , ppm) | ^{13}C NMR (δ , ppm) |
|--------------------------------|--|--|
| 4-Bromo-3-methylisothiazole[1] | ~2.4 (s, 3H, CH_3), ~8.7 (s, 1H, CH) | Data not readily available in summarized format. |
| 5-Bromo-3-methylisothiazole[2] | ~2.4 (s, 3H, CH_3), ~7.5 (s, 1H, CH) | Data not readily available in summarized format. |

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. 's' denotes a singlet peak.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Isomer | Key IR Absorptions (cm ⁻¹) | Mass Spectrum (m/z) |
|--|---|---|
| 4-Bromo-3-methylisothiazole ^[1] | Characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the isothiazole ring. | Molecular ion peaks at m/z 177 and 179 (due to bromine isotopes), consistent with the molecular formula C ₄ H ₄ BrNS. |
| 5-Bromo-3-methylisothiazole ^[2] | Characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the isothiazole ring. | Molecular ion peaks at m/z 177 and 179, consistent with the molecular formula C ₄ H ₄ BrNS. |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, the chemical shifts, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration values are reported. For ¹³C NMR, chemical shifts of the distinct carbon atoms are recorded.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. The resulting spectrum shows the absorption of infrared radiation at various wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the instrument, ionized, and the

resulting fragments are separated based on their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of these fragments, with the molecular ion peak being of particular importance for determining the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in two molecular ion peaks separated by 2 m/z units.

Conclusion

The spectroscopic data presented provides a clear basis for the differentiation of **4-bromo-3-methylisothiazole** and 5-bromo-3-methylisothiazole. The most significant distinction is observed in their ¹H NMR spectra, where the chemical shift of the isothiazole ring proton is a key diagnostic feature. While the IR and Mass spectra provide valuable confirmatory data, the unique proton environment in each isomer offers the most direct and unambiguous method of identification. Further research is warranted to synthesize and characterize 3-bromo-4-methylisothiazole to complete the spectroscopic profile of this isomeric family.

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References

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